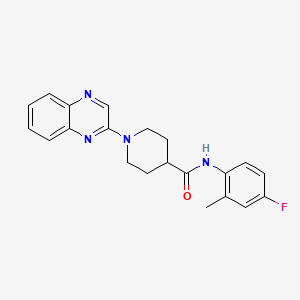
N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorinated compounds, such as those containing a 4-fluoro-2-methylphenyl group, are often used in pharmaceuticals and agrochemicals due to their interesting and unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring can reduce basicity and reactivity compared to their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluorinated compounds, particularly fluoropyridines, has been a topic of interest in recent years . Methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex and varied. For example, the structure of 2-Fluoro-N-(4-methylphenyl)acetamide, a similar compound, has been analyzed .Chemical Reactions Analysis
Fluoropyridines have been found to be less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituents in the aromatic ring .Physical and Chemical Properties Analysis
Fluorinated compounds often have unique physical and chemical properties. For example, 2-Fluoro-N-(4-methylphenyl)acetamide has a density of 1.2±0.1 g/cm³, a boiling point of 318.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用
Radioligand Development for PET Imaging
The development of novel quinoline-2-carboxamide derivatives, including N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, has been explored for potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These radioligands, synthesized with high radiochemical purity and specific radioactivity, demonstrated high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).
Antibacterial Activity
Research into fluoroquinolones, a major class of antibacterial agents, has included the synthesis of compounds with the this compound structure. These compounds, designed with specific N-1 substituents, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents with significant therapeutic potential (Kuramoto et al., 2003).
Chemosensor for Zn2+ Monitoring
The synthesis of chemosensors based on quinoline derivatives, including this compound, has been reported for the selective detection of Zn2+ in aqueous solution. These chemosensors exhibit remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit far below the World Health Organization guideline for Zn2+ in drinking water. Their capability for reversible detection with the addition of EDTA and application in living cells and water samples highlights their potential as practical systems for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Kinase Inhibition for Cancer Therapy
The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, including compounds structurally related to this compound, underscores the potential of these molecules in cancer therapy. These inhibitors show complete tumor stasis in Met-dependent human gastric carcinoma xenograft models, indicating their promise for clinical development in targeting cancers driven by aberrant Met kinase activity (Schroeder et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-14-12-16(22)6-7-17(14)25-21(27)15-8-10-26(11-9-15)20-13-23-18-4-2-3-5-19(18)24-20/h2-7,12-13,15H,8-11H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBNUPGUHMITKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2388129.png)
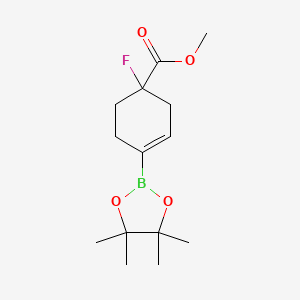

![3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2388133.png)
![(2R)-1-[Cyclopropyl-[(2R)-2-hydroxypropyl]amino]propan-2-ol](/img/structure/B2388134.png)
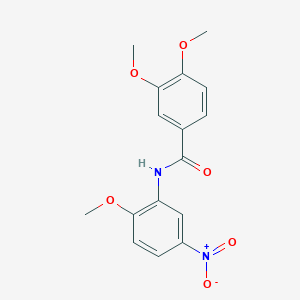
![3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2388139.png)
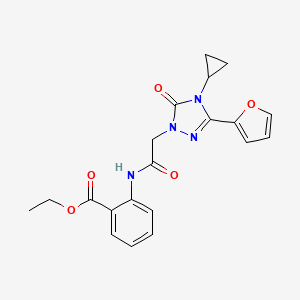
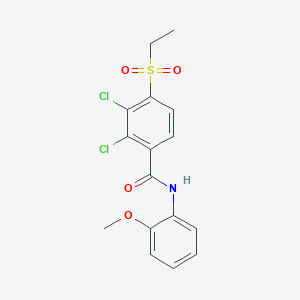
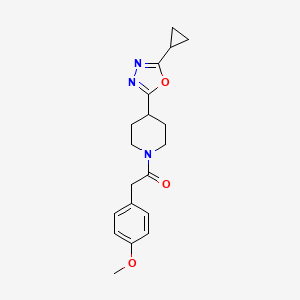
![1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2388149.png)
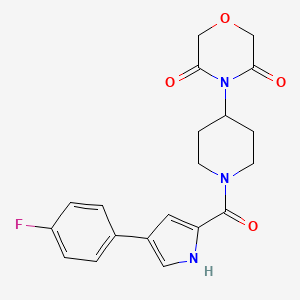
![5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2388151.png)
